
叔丁基(3R,5R)-3,5-二羟基哌啶-1-羧酸酯
描述
tert-Butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate: is a chiral compound that has garnered significant interest in the fields of organic chemistry and pharmaceuticals. This compound is known for its unique structural features, which include a piperidine ring substituted with hydroxyl groups at the 3 and 5 positions and a tert-butyl ester group at the 1 position. Its stereochemistry is defined by the (3R,5R) configuration, making it an important intermediate in the synthesis of various bioactive molecules.
科学研究应用
Chemistry: In organic chemistry, tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of enantioselective catalysts and ligands.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine: tert-Butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is an important intermediate in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases and metabolic disorders. It is used in the production of drugs that inhibit specific enzymes involved in disease pathways.
Industry: In the industrial sector, the compound is used in the production of fine chemicals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
作用机制
Target of Action
Tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is a key chiral intermediate used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin . The primary target of this compound is the enzyme carbonyl reductase, which shows excellent activity for the biosynthesis of this compound .
Mode of Action
The interaction of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate with its target, carbonyl reductase, leads to the biosynthesis of the compound. This process requires the cofactor NADH/NADPH .
Biochemical Pathways
The biosynthesis of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate involves the use of carbonyl reductase and a cofactor co-immobilization strategy . This process leads to the in situ regeneration of the cofactor, contributing to the high yield and enantioselectivity of the synthesis .
Result of Action
The result of the action of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is the production of a key chiral intermediate for the synthesis of the side chain of rosuvastatin . This contributes to the overall efficacy of rosuvastatin, a lipid-lowering drug .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate. For instance, the use of a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy was developed, which achieved in situ cofactor regeneration . This strategy showed high enantioselectivity and yield, demonstrating the potential of the self-sufficient biocatalyst for the asymmetric biosynthesis of rosuvastatin intermediate .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate typically involves the use of chiral catalysts and protecting groups to ensure the desired stereochemistry. One common method involves the condensation of 1-tert-butoxy-1,3-dimethylsiloxy-1,3-butadiene with 3-phthaloyl imino propionaldehyde in the presence of a chiral catalyst. The resulting chiral compound is then reduced using a carboxylic chiral reducing agent to yield the target compound .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This often involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions: tert-Butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce various alcohol derivatives.
相似化合物的比较
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
- (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic Acid tert-Butyl Ester
Comparison: tert-Butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in chemical reactions. Its chiral nature and tert-butyl ester group make it particularly valuable for the synthesis of enantioselective catalysts and pharmaceuticals .
属性
IUPAC Name |
tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUUHOYXJWSXIA-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271240-62-0 | |
| Record name | tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-{[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}prop-2-enamide](/img/structure/B2566629.png)
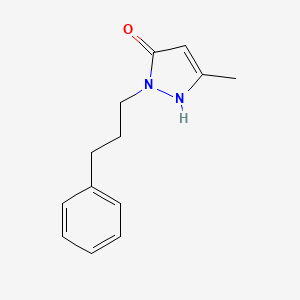
![N-[2-(furan-2-yl)-2-hydroxypropyl]naphthalene-1-sulfonamide](/img/structure/B2566633.png)
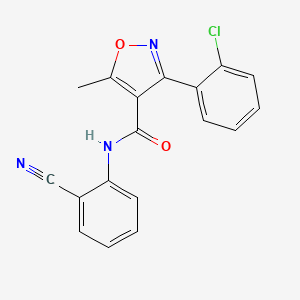
![Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester](/img/structure/B2566635.png)
![N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2566636.png)
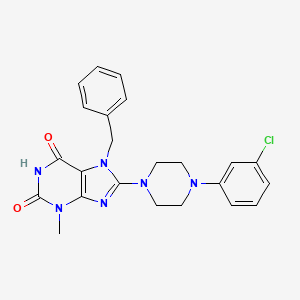
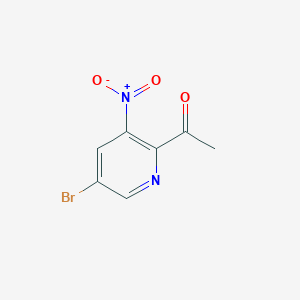
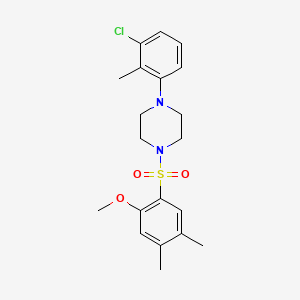
![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566642.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2566644.png)
![5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2566646.png)
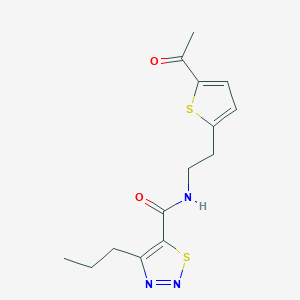
![4-benzyl-2-(3-chlorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566648.png)
